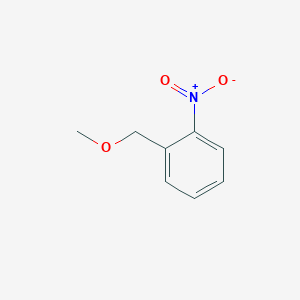

1-(Methoxymethyl)-2-nitrobenzene

Description

BenchChem offers high-quality 1-(Methoxymethyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methoxymethyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHJARHVRLTATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504465 | |

| Record name | 1-(Methoxymethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38177-30-9 | |

| Record name | 1-(Methoxymethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Stability of 1-(Methoxymethyl)-2-nitrobenzene in Solution

This guide details the thermodynamic and kinetic stability profile of 1-(Methoxymethyl)-2-nitrobenzene (also known as 2-nitrobenzyl methyl ether), a model compound for the widely used o-nitrobenzyl (oNB) photocleavable protecting groups.

Technical Guide for Drug Development & Synthesis

Part 1: Executive Technical Summary

1-(Methoxymethyl)-2-nitrobenzene is a bifunctional aromatic system characterized by an ortho-nitro group relative to a benzylic ether. Its thermodynamic stability is strictly context-dependent:

-

In the Dark (Ground State): The molecule exhibits high thermodynamic stability against hydrolysis and thermal decomposition under standard laboratory conditions (STP). It behaves as a typical benzyl ether, requiring harsh acidic conditions or high temperatures to cleave.

-

Under Irradiation (Excited State): The compound is thermodynamically unstable upon absorption of UV light (300–365 nm). It undergoes an irreversible intramolecular rearrangement (the "Ortho Effect") driven by the high energy of the excited nitro group, leading to the release of methanol and the formation of 2-nitrosobenzaldehyde.

Critical Identity Check:

-

Target Compound: 1-(Methoxymethyl)-2-nitrobenzene (CAS: 38177-30-9). Structure: Benzyl ether.[1]

-

Common Confusion: Do not confuse with 2-Nitroanisole (CAS: 91-23-6), which is a phenyl ether and lacks the benzylic carbon necessary for the photochemical rearrangement described here.

Part 2: Physicochemical Profile & Solubility

The thermodynamic stability of this compound in solution is heavily influenced by solvent polarity and proton availability, which dictate the lifetime of the reactive intermediates formed during degradation.

| Property | Value / Characteristic | Relevance to Stability |

| Molecular Formula | C₈H₉NO₃ | MW: 167.16 g/mol |

| LogP (Oct/Water) | ~2.0 (Estimated) | Lipophilic; low aqueous solubility limits hydrolysis rates in pure water. |

| Solubility | High: DCM, DMSO, MeOH, MeCNLow: Water (<1 mg/mL) | Stability studies in aqueous media require co-solvents (e.g., 50% MeCN) to ensure homogeneity. |

| pKa (Benzylic H) | >20 (Ground State)~3.6 (Aci-nitro tautomer) | The aci-nitro transient formed upon irradiation is a strong acid, making the degradation rate pH-dependent. |

Part 3: Thermodynamic & Kinetic Stability Analysis

Photochemical Instability (The Dominant Pathway)

The defining characteristic of 1-(Methoxymethyl)-2-nitrobenzene is its lability to UV light. This is not a simple bond dissociation but a thermodynamically favorable rearrangement.

-

Mechanism: Upon excitation (

), the nitro group abstracts a benzylic hydrogen (Norrish Type II-like), forming an aci-nitro tautomer. This high-energy intermediate cyclizes to a benzisoxazol-1-ol, which then ring-opens to a hemiacetal. -

Thermodynamics: The reaction is driven by the formation of the stable nitroso carbonyl byproduct. The overall

of the reaction is negative (exergonic). -

Kinetics: The rate-limiting step in aqueous solution is often the decay of the aci-nitro intermediate or the breakdown of the hemiacetal, both of which are acid/base catalyzed.

Hydrolytic Stability (Dark Conditions)

In the absence of light, the compound is remarkably stable.

-

Neutral/Basic pH: The ether linkage is inert. Unlike esters, it does not undergo saponification.

-

Acidic pH: Significant hydrolysis requires strong mineral acids and elevated temperatures (

C) to protonate the ether oxygen and facilitate -

Self-Validation: If degradation is observed at pH 7 in the dark, check for light leakage or transition metal contamination (which can catalyze reduction of the nitro group).

Thermal Stability

-

Decomposition Onset: Generally

C. -

Pathway: At extreme temperatures, o-nitrobenzyl systems can undergo an intramolecular redox reaction to form anthranil derivatives, similar to the photochemical pathway but thermally driven.

-

Storage: Stable indefinitely at room temperature if protected from light.

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the competing stability pathways. The "Light" path is the primary instability vector, while the "Dark" path represents the compound's inherent resistance to hydrolysis.

Figure 1: Mechanistic flow of 1-(Methoxymethyl)-2-nitrobenzene degradation. The red path indicates the rapid, thermodynamically favorable photochemical breakdown; the grey dashed path indicates the kinetically hindered dark hydrolysis.

Part 5: Experimental Protocols for Stability Assessment

To rigorously define the stability profile in your specific matrix, follow this "Dark vs. Light" differential protocol.

Protocol A: Dark Stability (Hydrolytic Baseline)

Objective: Verify structural integrity in solution absent of photolysis.

-

Preparation: Dissolve compound to 1 mM in 50:50 Acetonitrile:Buffer (pH 2.0, 7.4, and 9.0).

-

Control: Wrap vials completely in aluminum foil to exclude all light.

-

Incubation: Thermostat at 25°C and 40°C (accelerated).

-

Sampling: Aliquot at T=0, 24h, 48h, and 7 days.

-

Analysis (HPLC-UV):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/MeCN gradient.

-

Detection: 254 nm.

-

Acceptance Criteria: >99% recovery relative to T=0. Loss >1% indicates specific catalytic incompatibility with the buffer components.

-

Protocol B: Photochemical Lability (Actinometry)

Objective: Determine the quantum efficiency and half-life under ambient or specific irradiation.

-

Setup: Use a quartz cuvette (glass absorbs UV <300nm, but this compound reacts up to ~365nm).

-

Irradiation: Expose 50 µM solution to a 365 nm LED source or calibrated UV lamp.

-

Tracking: Monitor UV-Vis spectrum in real-time.

-

Key Indicator: Disappearance of the starting material peak (~260 nm) and appearance of the 2-nitrosobenzaldehyde peak (broad absorbance ~320 nm and weak n->pi* >700 nm).

-

-

Isosbestic Points: Look for clear isosbestic points during the transformation. Loss of isosbestic behavior implies secondary decomposition of the nitroso product (common in prolonged irradiation).

Protocol C: Thermal Stress (DSC)

Objective: Safety profiling for scale-up.

-

Instrument: Differential Scanning Calorimetry (DSC).[2]

-

Conditions: Seal 2-5 mg in a high-pressure gold-plated crucible (to contain volatile MeOH if cleavage occurs).

-

Ramp: 5°C/min from 30°C to 300°C.

-

Signal: Watch for a sharp exotherm. o-nitrobenzyl derivatives typically show a decomposition exotherm onset >200°C.

Part 6: Stability Decision Tree

Use this workflow to determine if 1-(Methoxymethyl)-2-nitrobenzene is suitable for your application.

Figure 2: Workflow for assessing suitability. The critical control point is light exclusion.

References

-

Il'ichev, Y. V., Schwörer, M., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.[3][4][5] Journal of the American Chemical Society, 126(14), 4581–4595.

-

Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates.[6] Journal of the American Chemical Society, 127(25), 8934–8935.

-

Corrie, J. E., et al. (2003).[3][4][5] A Transient Absorbance Study of the Photochemistry of 2-Nitrobenzyl Esters and Ethers. Journal of the American Chemical Society, 125(28), 8546-8554.

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards (NIST) / DTIC Final Report.

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. torontech.com [torontech.com]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. [folia.unifr.ch]

Technical Guide: UV-Vis Absorption Spectrum of 2-Nitrobenzyl Methyl Ether Derivatives

Executive Summary: The Photochemical Switch

For researchers in chemical biology and drug delivery, the 2-nitrobenzyl (2-NB) group is not merely a protecting group; it is a photonic switch. Its utility hinges on a precise photophysical event: the absorption of a photon triggers an intramolecular rearrangement (Norrish Type II), cleaving a covalent bond to release a bioactive "payload" (e.g., ATP, glutamate, peptides) while generating a nitroso byproduct.

This guide dissects the UV-Vis spectral properties that govern this process. We move beyond basic absorbance readings to understanding how substituent effects manipulate the absorption window, how to quantify efficiency (quantum yield), and how to avoid common spectral artifacts during uncaging experiments.

Photophysical Fundamentals

The core chromophore is the nitrobenzene moiety. Understanding its electronic transitions is prerequisite to interpreting the spectrum.

The Chromophore

The UV-Vis spectrum of 2-nitrobenzyl derivatives is dominated by two primary electronic transitions:

-

Transition: High intensity (

-

Transition: Lower intensity (

Crucial Insight: While the

Structure-Property Relationships: Tuning the Window

The "methyl ether" in the title often refers to the leaving group context (e.g., releasing methanol as a model), but the benzyl core modifications determine the absorption.

Spectral Comparison of Key Derivatives

The following table contrasts the baseline 2-nitrobenzyl core with its most common "upgraded" variant, the 4,5-dimethoxy derivative (DMNB/Nitroveratryl).

| Derivative Class | Core Structure | Key Feature | ||

| 2-Nitrobenzyl (2-NB) | Unsubstituted Ring | ~260 nm | ~6,000 | Too energetic. Requires deep UV; high phototoxicity to cells. |

| 4,5-Dimethoxy-2-NB (DMNB) | Electron-donating OMe groups | ~350 nm | ~5,000 | Standard. "Near-UV" activation; compatible with standard 365 nm UV lamps. |

| Methyl at benzylic position | ~265 nm | ~6,000 | Faster Kinetics. Releases a ketone (acetophenone) rather than aldehyde; less reactive byproduct. | |

| Biaryl/Conjugated NB | Extended | >400 nm | >10,000 | Visible Light. Conjugation lowers the HOMO-LUMO gap, allowing blue/cyan light uncaging. |

Senior Scientist Note: Always verify the

in your specific buffer. Solvatochromism (solvent-dependent spectral shifting) is significant in nitro-compounds due to the large dipole moment change upon excitation.

Mechanistic Tracking via UV-Vis

You do not just "measure" the spectrum; you use it to validate the reaction progress. The photolysis of 2-nitrobenzyl derivatives produces a distinct spectral evolution.

The Spectral Signature of Cleavage

-

Reactant State: Strong absorption at

(e.g., 350 nm for DMNB). -

Irradiation: As the reaction proceeds, the nitro group is reduced to a nitroso group.

-

Product State:

-

Bleaching: The original nitro band decreases.

-

Red-Shifted Product: The byproduct (2-nitrosobenzaldehyde or 2-nitrosoacetophenone) often has a broad, weaker absorption at longer wavelengths (>380 nm).

-

Isosbestic Points: Well-defined isosbestic points indicate a clean conversion without long-lived side reactions or secondary photolysis.

-

Pathway Visualization

The following diagram maps the photochemical cascade you are monitoring.

Caption: The Norrish Type II photocleavage pathway. The aci-nitro intermediate is short-lived but spectrally distinct.

Experimental Protocols

Protocol A: Determination of Molar Extinction Coefficient ( )

Purpose: To accurately quantify the concentration of your caged compound and predict optical density in biological assays.

-

Solvent Choice: Select a solvent that mimics your application environment (e.g., PBS with <1% DMSO for solubility). Avoid solvents that absorb below 300 nm (like acetone).

-

Stock Preparation: Weigh

5-10 mg of the derivative. Dissolve in a volumetric flask to create a Stock A (e.g., 10 mM). -

Serial Dilution: Prepare 5 dilutions ranging from 10

M to 100 -

Baseline: Run a blank scan with pure solvent.

-

Measurement: Scan from 200 nm to 600 nm.

-

Validation: Plot Absorbance (

) vs. Concentration (M). The slope is-

Criterion:

must be

-

Protocol B: Photolysis Quantum Yield ( )

Purpose: To measure how efficiently photons are used. A high

The "Relative" Method (Actinometry):

Direct photon counting is difficult. Use a chemical actinometer (a standard with known

Caption: Simplified workflow for relative quantum yield determination.

-

Optical Matching: Prepare the sample and actinometer such that their Absorbance at the irradiation wavelength is identical (and low,

) to ensure uniform light absorption. -

Irradiation: Expose both samples to the same light source for fixed intervals.

-

Quantification:

-

For the sample: Measure the disappearance of the starting material via HPLC (preferred) or UV-Vis.

-

For the actinometer: Measure the product formed.

-

-

Calculation:

(Note: If Abs is matched, the last term becomes 1).

Troubleshooting & Artifacts

The "Inner Filter" Effect: The nitroso byproduct released during cleavage absorbs UV light (often tailing into the 300-400 nm range).

-

Problem: As the reaction progresses, the byproduct competes with the remaining caged compound for photons.

-

Symptom:[2][3] The reaction rate appears to slow down drastically over time, not following first-order kinetics.

-

Solution: Keep conversion low (<20%) for kinetic measurements, or mathematically correct for the byproduct absorbance.

Solvent Cutoffs:

When working with 2-NB derivatives (Abs

-

Requirement: Use Quartz cuvettes and spectrophotometric grade Acetonitrile or Methanol.

References

-

Klán, P. et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

-

Il'ichev, Y. V., Schwörer, M., & Wirz, J. (2004).[4] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society. [Link]

-

Corrie, J. E. T. et al. (2005). "Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers involves Two Parallel Pathways." Journal of the American Chemical Society. [Link]

-

Aujard, I. et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(Methoxymethyl)-2-nitrobenzene in Polar vs. Non-polar Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(methoxymethyl)-2-nitrobenzene, a key intermediate in various synthetic pathways. We will first dissect the molecule's structural attributes to theoretically predict its solubility behavior based on the fundamental principle of "like dissolves like." This theoretical analysis is followed by a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of moderately polar organic compounds.

Introduction: The Critical Role of Solubility

In the realms of chemical synthesis, pharmaceutical development, and material science, solubility is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous processes. For a compound like 1-(methoxymethyl)-2-nitrobenzene, understanding its solubility profile across a spectrum of polar and non-polar solvents is paramount for reaction optimization, purification strategies, formulation development, and assessing its environmental fate. Inadequate solubility can lead to challenges in achieving desired reaction kinetics, complicates isolation and purification, and can be a significant hurdle in the development of active pharmaceutical ingredients (APIs) by affecting bioavailability. This guide provides both the theoretical underpinnings and a practical, self-validating experimental workflow to characterize the solubility of this molecule.

Theoretical Prediction of Solubility: A Structural Analysis

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure of 1-(Methoxymethyl)-2-nitrobenzene

To predict the solubility of 1-(methoxymethyl)-2-nitrobenzene, we must first analyze its molecular structure and the functional groups present.

Caption: Molecular Structure of 1-(Methoxymethyl)-2-nitrobenzene.

The molecule possesses three key structural features that influence its polarity and, consequently, its solubility:

-

Aromatic Benzene Ring: This large, non-polar, hydrophobic core contributes to its solubility in non-polar solvents through van der Waals forces.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group with a significant dipole moment. It can participate in dipole-dipole interactions with polar solvent molecules.

-

Methoxymethyl Group (-CH₂OCH₃): This group contains a polar ether linkage (C-O-C) which can act as a hydrogen bond acceptor. However, the presence of two alkyl portions (methylene and methyl groups) adds non-polar character.

Polarity Assessment and Solubility Prediction

The presence of both a large non-polar benzene ring and two polar functional groups suggests that 1-(methoxymethyl)-2-nitrobenzene is a molecule of intermediate polarity .

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring will be the primary driver of solubility. We can predict moderate to good solubility in aromatic solvents like toluene, where pi-stacking interactions can occur, and lower but still significant solubility in aliphatic non-polar solvents like hexane.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents have significant dipole moments and can effectively solvate the polar nitro and ether groups. We predict good solubility in this class of solvents.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol, Water): While these solvents are polar, their primary intermolecular force is hydrogen bonding. 1-(Methoxymethyl)-2-nitrobenzene can act as a hydrogen bond acceptor at its ether and nitro oxygens, but it cannot act as a hydrogen bond donor.

-

In alcohols like ethanol and methanol, the alkyl portion of the solvent can interact favorably with the benzene ring, while the hydroxyl group interacts with the polar moieties of the solute. Good solubility is expected.

-

In water , the highly ordered hydrogen-bonding network of water must be disrupted to solvate the large, non-polar benzene ring. This comes at a significant energetic cost. Therefore, despite the presence of polar groups, 1-(methoxymethyl)-2-nitrobenzene is predicted to have low solubility in water .[1]

-

Experimental Determination of Thermodynamic Solubility

To validate the theoretical predictions and obtain precise quantitative data, an experimental approach is necessary. The shake-flask method is the most reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4]

Causality in Experimental Design

The protocol described below is designed to be a self-validating system. The extended equilibration time ensures that the system reaches true thermodynamic equilibrium, not just a kinetically trapped supersaturated state. The use of centrifugation followed by filtration provides a robust method for separating the solid and liquid phases, which is critical for accurate measurement.[2] Quantification by a validated HPLC method ensures specificity and accuracy, avoiding interference from potential impurities.

Experimental Workflow: The Shake-Flask Method

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[2][3]

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution: a. To a series of glass vials, add an excess amount (e.g., 2-5 mg) of 1-(methoxymethyl)-2-nitrobenzene. The key is to ensure undissolved solid remains at equilibrium. b. Accurately add a known volume (e.g., 1.0 mL) of the selected solvent to each vial. Include a diverse range of solvents as outlined in Table 1. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25°C). b. Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2] A preliminary time-course study can be conducted to determine the point at which the concentration in solution becomes constant.

-

Phase Separation: a. Once equilibrium is reached, remove the vials and allow the excess solid to settle by gravity. b. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid. c. Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This step is crucial to remove any fine particulates that could interfere with the analysis.[2]

-

Quantification by HPLC: a. Prepare a series of calibration standards of 1-(methoxymethyl)-2-nitrobenzene of known concentrations in a suitable solvent (e.g., acetonitrile). b. Analyze the calibration standards and the filtered sample solutions using a validated reverse-phase HPLC method with UV detection. c. Generate a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of the dissolved compound in the filtered samples by interpolation from the calibration curve. Account for any dilutions made.

-

Data Reporting: a. Report the solubility in units of mass per volume (e.g., mg/mL) and molarity (mol/L) at the specified temperature.

Data Presentation and Solvent Selection

Quantitative solubility data should be summarized in a clear and organized manner to facilitate comparison and interpretation. A curated list of solvents with varying polarities is essential for a comprehensive solubility screen.

Table 1: Selected Solvents for Solubility Screening and Their Polarity Indices

| Solvent Class | Solvent | Relative Polarity | Dielectric Constant (ε at 20°C) |

| Non-Polar | n-Hexane | 0.009 | 1.89 |

| Toluene | 0.099 | 2.38 | |

| Polar Aprotic | Diethyl Ether | 0.117 | 4.34 |

| Ethyl Acetate | 0.228 | 6.02 | |

| Tetrahydrofuran (THF) | 0.207 | 7.58 | |

| Acetone | 0.355 | 20.7 | |

| Acetonitrile | 0.460 | 37.5 | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | 46.7 | |

| Polar Protic | Ethanol | 0.654 | 24.55 |

| Methanol | 0.762 | 32.7 | |

| Water | 1.000 | 80.1 |

Data sourced from various chemical reference materials. The "Relative Polarity" is a normalized value from Reichardt's Dye studies.[2]

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Relative Polarity | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) |

| n-Hexane | 0.009 | ||

| Toluene | 0.099 | ||

| Ethyl Acetate | 0.228 | ||

| Acetone | 0.355 | ||

| Acetonitrile | 0.460 | ||

| Ethanol | 0.654 | ||

| Methanol | 0.762 | ||

| Water | 1.000 |

Conclusion

This guide has outlined a dual approach to understanding the solubility of 1-(methoxymethyl)-2-nitrobenzene. Through structural analysis, we predict a molecule of intermediate polarity with limited aqueous solubility but good solubility in a range of organic solvents, particularly polar aprotic and alcoholic solvents. To move beyond prediction to quantitative fact, a robust, self-validating experimental protocol based on the shake-flask method has been provided. By systematically applying this methodology, researchers can generate high-quality, reliable solubility data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical research.

References

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- GuideChem. (2025, May 20). 1-methoxy-2-nitrobenzene - 91-23-6, C7H7NO3, density, melting point, boiling point, structural formula, synthesis.

- Jouyban, A. (2019). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6).

- ChemBK. (n.d.). 1-methoxy-2-nitrobenzene.

- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

Sources

Methodological & Application

Application Note: Synthesis and Validation Protocol for 1-(Methoxymethyl)-2-nitrobenzene

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Compound: 1-(Methoxymethyl)-2-nitrobenzene (Synonym: o-nitrobenzyl methyl ether) | CAS: 38177-30-9 [1]

Executive Summary & Strategic Rationale

1-(Methoxymethyl)-2-nitrobenzene is a highly versatile building block frequently utilized in the development of photolabile protecting groups and advanced pharmaceutical intermediates [2]. The presence of the strongly electron-withdrawing nitro group ortho to the benzylic ether linkage provides unique photochemical and electronic properties.

To achieve high-purity synthesis of this compound, this protocol leverages a modified Williamson ether synthesis. By reacting 2-nitrobenzyl bromide with sodium methoxide in a controlled methanolic environment, we exploit a classic bimolecular nucleophilic substitution (

Causality in Design:

-

Solvent Selection: Methanol is chosen as the solvent to perfectly match the methoxide nucleophile, eliminating the risk of competing alkoxide exchange side-reactions.

-

Temperature Control: The reaction is initiated at 0 °C. The strong electron-withdrawing nature of the ortho-nitro group highly activates the benzylic position, making the reaction highly exothermic. Low temperatures suppress unwanted dimerization (Wurtz-type coupling) and nucleophilic aromatic substitution (

) byproducts.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometric ratios and physicochemical data required for a standard 10 mmol scale synthesis.

| Material / Reagent | Role | MW ( g/mol ) | Equivalents | Amount | Density / Conc. |

| 2-Nitrobenzyl bromide | Electrophile | 216.03 | 1.00 | 2.16 g | Solid |

| Sodium methoxide | Nucleophile / Base | 54.02 | 1.20 | 0.65 g | 25% wt in MeOH |

| Methanol (Anhydrous) | Solvent | 32.04 | N/A | 20.0 mL | 0.792 g/mL |

| 1-(Methoxymethyl)-2-nitrobenzene | Target Product | 167.16 | 1.00 (Theoretical) | 1.67 g | Liquid[3] |

Experimental Workflow & Causality

Workflow for the SN2 synthesis of 1-(Methoxymethyl)-2-nitrobenzene.

Phase 1: Reaction Assembly

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere. Rationale: Moisture introduces hydroxide ions, which compete with methoxide to form 2-nitrobenzyl alcohol as an impurity.

-

Dissolution: Add 2.16 g (10.0 mmol) of 2-nitrobenzyl bromide to the flask, followed by 15.0 mL of anhydrous methanol. Stir until complete dissolution is achieved.

-

Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Nucleophilic Addition

-

Controlled Addition: Using a syringe pump, add the sodium methoxide solution (1.20 eq, typically ~2.75 mL of a 25% wt solution in MeOH diluted in 5 mL anhydrous MeOH) dropwise over 20 minutes. Rationale: Dropwise addition prevents localized heating and suppresses the formation of bis(2-nitrobenzyl) ether.

-

Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to ambient room temperature (20-25 °C). Stir for 2 hours.

-

In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting material (

) should be completely consumed, replaced by a new, more polar UV-active spot (

Phase 3: Workup and Isolation (Self-Validating System)

-

Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (

). Rationale: The mild acid neutralizes any unreacted methoxide without risking the cleavage of the newly formed benzylic ether. -

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

mL). -

Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (

), and filter. -

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.

Phase 4: Purification

-

Flash Chromatography: Purify the crude oil via silica gel flash chromatography using a gradient elution of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate.

-

Collection: Pool the fractions containing the pure product and concentrate in vacuo to afford 1-(Methoxymethyl)-2-nitrobenzene.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized material, the protocol must validate itself through the following analytical benchmarks:

-

H NMR (400 MHz, CDCl

-

Mass Spectrometry (ESI+): Expected

peak at m/z 168.1. -

Appearance: The highly pure product should present as a pale yellow to clear liquid at room temperature [3].

References

-

Thorpe, E. (1921). A Dictionary Of Applied Chemistry Vol. 7. Internet Archive. Retrieved March 1, 2026, from [Link]

Application Note: Optimal Wavelengths for Uncaging 1-(Methoxymethyl)-2-nitrobenzene

Executive Summary

1-(Methoxymethyl)-2-nitrobenzene serves as the archetypal model for ortho-nitrobenzyl (o-NB) photolabile protecting groups (PPGs). While often modified with electron-donating groups (e.g., dimethoxy) to redshift absorption, the core nitrobenzyl ether linkage remains a staple in chemical biology for "caging" alcohols and phenols.

This guide defines the optimal excitation wavelengths for uncaging this moiety, balancing photolysis efficiency against biological compatibility .

-

Optimal One-Photon (1P) Wavelength: 365 nm (UV-A). While the absorption maximum (

) lies near 260–300 nm, 365 nm provides the best compromise between tissue penetration, uncaging quantum yield ( -

Optimal Two-Photon (2P) Wavelength: 700–720 nm . The 2P cross-section (

) is low (< 0.1 GM), requiring high-intensity femtosecond pulsed lasers for effective uncaging in deep tissue.

Photophysical Profile & Mechanism[1][2][3][4][5][6][7]

Absorption Characteristics

The 1-(methoxymethyl)-2-nitrobenzene chromophore exhibits a primary absorption band in the deep UV and a weaker

| Parameter | Value | Notes |

| ~260–300 nm | Main | |

| 350–365 nm | Target | |

| 700–740 nm | Two-photon excitation corresponds to | |

| Quantum Yield ( | 0.1 – 0.2 | Solvent and pH dependent. |

| Byproduct | 2-Nitrosobenzaldehyde | Absorbance at ~320 nm can cause an "inner filter effect." |

Mechanism of Action (Norrish Type II)

The uncaging mechanism is a multi-step photochemical cascade initiated by intramolecular hydrogen abstraction.

-

Excitation: Photon absorption promotes the nitro group to an excited singlet state (

), which undergoes intersystem crossing to the triplet state ( -

H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming the aci-nitro intermediate (absorbs strongly at ~400 nm).

-

Cyclization: The aci-nitro species cyclizes to a benzisoxazol-1-ol.

-

Collapse: Ring opening forms a hemiacetal, which hydrolyzes to release the free substrate (methanol) and the nitroso byproduct.

Wavelength Selection Guide

One-Photon Excitation (Standard Laboratory Use)

-

Recommended Source: High-power LED (365 nm) or Mercury Arc Lamp (filtered to i-line).

-

Why 365 nm? Although the extinction coefficient (

) is higher at 300 nm, UV-B/C light causes DNA damage and is absorbed by aromatic amino acids (Trp, Tyr). 365 nm avoids this background absorption while maintaining sufficient energy for the -

Kinetics: The reaction is generally first-order with respect to light intensity (at low power).

-

Note: The aci-nitro intermediate absorbs at ~400 nm.[2] Continuous irradiation at <360 nm avoids exciting this intermediate, preventing potential side reactions, though the aci-nitro decay is usually thermal.

-

Two-Photon Excitation (Deep Tissue/Slice)

-

Recommended Source: Ti:Sapphire Mode-Locked Laser (tunable 680–1080 nm).

-

Target Wavelength: 720 nm .

-

Efficiency: The two-photon action cross-section (

) for simple o-nitrobenzyls is low (0.01–0.03 GM). -

Strategy: High photon density (femtosecond pulses) is required. For improved 2P efficiency, researchers often switch to extended chromophores (e.g., nitrodibenzofuran), but 1-(methoxymethyl)-2-nitrobenzene can be uncaged at 720 nm if concentration and power are sufficient.

Experimental Protocol: Determination of Uncaging Efficiency

This protocol validates the uncaging of 1-(Methoxymethyl)-2-nitrobenzene using HPLC analysis.

Materials

-

Analyte: 1-(Methoxymethyl)-2-nitrobenzene (1 mM in Acetonitrile/Water).

-

Light Source: 365 nm LED (e.g., Thorlabs M365L2) or UV lamp.

-

Actinometer (Optional): Potassium ferrioxalate (for absolute Quantum Yield).

-

Analysis: HPLC with UV detector (detection at 254 nm or 280 nm).

Workflow Diagram

Step-by-Step Procedure

-

Preparation: Dissolve the compound to a concentration of 100 µM – 1 mM in a quartz cuvette. Use a solvent mixture compatible with the downstream application (e.g., PBS buffer with <1% DMSO for biological mimicry, or Acetonitrile/Water for chemical kinetics).

-

Setup: Align the 365 nm LED source 5 cm from the cuvette. Ensure the beam path covers the entire sample volume.

-

Irradiation:

-

Start the timer and turn on the LED.

-

At defined intervals (e.g.,

), remove a 20 µL aliquot.

-

-

Quantification:

-

Inject aliquots into an HPLC (C18 column).

-

Mobile Phase: Water/Acetonitrile gradient (0% to 100% MeCN over 15 min).

-

Detection: Monitor Absorbance at 280 nm.

-

-

Calculation:

-

Integrate the peak area of the starting material (SM).

-

Plot

vs. Time ( -

The slope of the line is

(observed rate constant).

-

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Non-linear Kinetics | Inner Filter Effect | The byproduct (nitrosobenzaldehyde) absorbs at 300–350 nm, shielding the remaining starting material. Fix: Use lower concentrations (<100 µM) or stir vigorously during irradiation. |

| Slow Uncaging | Low Quantum Yield | The o-nitrobenzyl ether is slower than carbamate/ester derivatives. Fix: Increase light intensity or switch to a dimethoxy-nitrobenzyl (DMNB) derivative if chemistry permits. |

| Side Reactions | Imine Formation | The nitroso byproduct can react with primary amines (if present in the buffer/sample) to form azo/imine linkages. Fix: Add a scavenger like semicarbazide or glutathione to trap the nitroso byproduct. |

References

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. [Link]

-

Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 4, 619–628. [Link]

-

Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP."[3][4] Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

-

Corrie, J. E. T., et al. (2005). "Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals." Journal of the American Chemical Society, 127(25), 8934–8935. [Link]

Sources

Application Note: 1-(Methoxymethyl)-2-nitrobenzene and o-Nitrobenzyl Scaffolds in Peptide Synthesis

The following Application Note and Protocol guide details the use of 1-(Methoxymethyl)-2-nitrobenzene (also known as o-nitrobenzyl methyl ether) and its derivatives in peptide synthesis. While 1-(Methoxymethyl)-2-nitrobenzene is primarily a model compound , it represents the fundamental 2-nitrobenzyl (oNB) ether linkage used for photolabile protection of hydroxylated amino acids (Serine, Threonine, Tyrosine) and as the core unit of photocleavable linkers in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

1-(Methoxymethyl)-2-nitrobenzene (CAS: 38177-30-9) serves as the prototypical structure for the 2-nitrobenzyl (oNB) class of photolabile protecting groups. In peptide synthesis, this structural motif is critical for "caging" functional groups—rendering them inert until released by specific wavelengths of light (typically 365 nm).

This guide details the application of the oNB scaffold, using 1-(Methoxymethyl)-2-nitrobenzene as the mechanistic reference for:

-

Side-Chain Protection: Spatially defined deprotection of Serine, Threonine, and Tyrosine residues.

-

Photocleavable Linkers: Non-nucleophilic release of peptides from solid supports.

-

Kinetic Benchmarking: Use of the methyl ether derivative to determine photolysis quantum yields.

Technical Background & Mechanism

The utility of 1-(Methoxymethyl)-2-nitrobenzene lies in its photochemical properties. Upon irradiation with near-UV light (300–365 nm), the o-nitrobenzyl system undergoes an intramolecular rearrangement known as the Norrish Type II reaction followed by a hemiacetal breakdown.

Mechanism of Photolysis

The cleavage is driven by the abstraction of a benzylic proton by the excited nitro group, leading to an aci-nitro intermediate. This rearranges to a cyclic isoxazole/hemiacetal, which spontaneously collapses to release the "caged" alcohol (methanol in the model, or the peptide side chain in practice) and a nitrosobenzaldehyde byproduct.

Key Advantages:

-

Orthogonality: Compatible with standard Fmoc/tBu and Boc/Bzl strategies.

-

Reagent-Free Cleavage: Requires only light; no acids, bases, or scavengers are needed for the cleavage step itself (though scavengers may react with the nitroso byproduct).

Structural Analogies in Peptides

| Component | 1-(Methoxymethyl)-2-nitrobenzene | Protected Amino Acid (e.g., Ser(oNB)) |

| Core Scaffold | o-Nitrobenzyl | o-Nitrobenzyl |

| Leaving Group | Methanol (-OCH₃) | Serine Side Chain (-OCH₂-Peptide) |

| Linkage Type | Methyl Ether | Alkyl Ether |

| Role | Kinetic Standard / Model | Protected Building Block |

Experimental Protocols

Protocol A: Synthesis of oNB-Protected Serine (Analogous to Title Compound)

Note: While 1-(Methoxymethyl)-2-nitrobenzene is the ether product, the synthesis of the corresponding peptide building block requires the bromide reagent.

Objective: To install the oNB ether on the hydroxyl side chain of N-Fmoc-Serine-allyl ester.

Reagents:

-

N-Fmoc-Ser-OAll (1.0 eq)

-

2-Nitrobenzyl bromide (1.2 eq)

-

Silver(I) oxide (Ag₂O) or Sodium Hydride (NaH) (1.5 eq)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

-

Preparation: Dissolve N-Fmoc-Ser-OAll in anhydrous DMF (0.1 M) under nitrogen atmosphere.

-

Activation:

-

Method 1 (Mild): Add Ag₂O. This promotes etherification without racemization.

-

Method 2 (Strong): Cool to 0°C, add NaH (60% dispersion). Stir for 15 min.

-

-

Alkylation: Add 2-Nitrobenzyl bromide dropwise.

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (Hexane/EtOAc). The product will share the core 1-(alkoxymethyl)-2-nitrobenzene structure.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash with brine.

-

Purification: Flash chromatography on silica gel.

Protocol B: Photolytic Cleavage (Uncaging)

Objective: To remove the oNB group (or cleave the linker), releasing the free hydroxyl/peptide.

Equipment:

-

UV Lamp (365 nm LED or Mercury Arc lamp with filter).

-

Quartz or Pyrex reaction vessel (Pyrex filters <300 nm).

Procedure:

-

Solubilization: Dissolve the peptide (or suspend resin) in a photolysis buffer.

-

Standard Buffer: Methanol/PBS (1:1) or DCM/MeOH (for resin).

-

Scavenger Additive: Add 1–5% semicarbazide or hydroxylamine to scavenge the o-nitrosobenzaldehyde byproduct, preventing Schiff base formation with primary amines.

-

-

Irradiation:

-

Place the vessel 5–10 cm from the light source.

-

Irradiate for 10–60 minutes.

-

Note: Stir continuously to ensure uniform exposure.

-

-

Monitoring: Use HPLC to track the disappearance of the protected species. The release of the "caged" group (e.g., methanol from the model compound) can be tracked by GC or NMR if using the model.

Protocol C: Quantum Yield Determination using 1-(Methoxymethyl)-2-nitrobenzene

Objective: Use the title compound as a standard to calibrate the UV setup.

-

Prepare a 1 mM solution of 1-(Methoxymethyl)-2-nitrobenzene in Acetonitrile.

-

Irradiate aliquots at fixed time intervals (e.g., 0, 1, 2, 5, 10 min).

-

Analyze by HPLC (C18 column, Water/Acetonitrile gradient).

-

Measure the formation of 2-nitrosobenzaldehyde (absorbance shift) and the loss of starting material.

-

Calculate the rate constant (

) and compare against ferrioxalate actinometry to determine photon flux.

Visualization & Workflows

Diagram 1: Photolysis Mechanism of o-Nitrobenzyl Ethers

This diagram illustrates the conversion of the 1-(Methoxymethyl)-2-nitrobenzene core into the nitroso byproduct and the release of the alcohol (peptide).

Caption: Mechanism of Norrish Type II photolysis for o-nitrobenzyl ethers. The "Methanol" represents the released peptide hydroxyl group.

Diagram 2: SPPS Workflow with Photocleavable Linker

How the oNB scaffold is integrated into solid-phase synthesis.

Caption: Workflow for using o-nitrobenzyl linkers in SPPS, allowing peptide release under neutral photochemical conditions.

Safety & Handling

-

Toxicity: Nitrobenzyl derivatives are potential mutagens. Handle 1-(Methoxymethyl)-2-nitrobenzene and 2-nitrobenzyl bromide with extreme care (gloves, fume hood).

-

Light Sensitivity: Store all oNB-containing compounds in amber vials or foil-wrapped containers to prevent premature cleavage.

-

Explosive Potential: Nitro compounds can be energetic. Do not heat concentrated residues excessively.

References

-

Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335. Link

-

Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

-

BenchChem. (2024). 4-bromo-1-(methoxymethyl)-2-nitrobenzene Product Information. Link (Representative source for physical properties of oNB derivatives).

- Kessler, H. (1995). Peptide Synthesis: Solid Phase Methods. In Encyclopedia of Molecular Biology and Molecular Medicine. Wiley-VCH.

Application Note: Optimized Photolysis of 2-Nitrobenzyl Methyl Ether in Aqueous Systems

Executive Summary

This guide details the physicochemical parameters and experimental protocols required for the efficient photolysis (uncaging) of 2-nitrobenzyl methyl ether (NBME) in aqueous environments. While 2-nitrobenzyl groups are the gold standard for photolabile protecting groups (PPGs), their efficiency in water is strictly governed by pH-dependent kinetics and solubility constraints. This document provides a validated workflow to maximize quantum efficiency while minimizing byproduct interference (internal filter effects).

Mechanistic Principles

To optimize the reaction, one must understand the "Dark Steps" that follow photon absorption. The release of methanol from NBME is not instantaneous upon irradiation; it is the final step in a cascade of thermal reactions.

The Reaction Pathway

Upon absorption of UV light (typically 300–365 nm), the nitro group is excited to a singlet state, which rapidly undergoes intersystem crossing. The key steps are:

-

Excitation:

transition. -

H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming the aci-nitro intermediate (Transient A). This is the primary photochemical step.

-

Cyclization: The aci-nitro species decays into a cyclic 1,3-dihydrobenz[c]isoxazol-1-ol (Intermediate B).[1][2][3]

-

Ring Opening: This cyclic intermediate opens to form a hemiacetal (Intermediate C).

-

Product Release: The hemiacetal collapses, releasing methanol and generating the 2-nitrosobenzaldehyde byproduct.

Critical Control Points

-

pH Sensitivity: The decay of the aci-nitro intermediate is acid-catalyzed.[4] However, the collapse of the hemiacetal (the rate-limiting step for release) is often base-catalyzed. In neutral aqueous solutions (pH 7.0–7.4), the reaction can be sluggish compared to acidic conditions.

-

Byproduct Absorbance: The byproduct, 2-nitrosobenzaldehyde, absorbs strongly in the UV-A region (~320 nm). As the reaction proceeds, this byproduct competes with the starting material for photons, reducing efficiency (the "Internal Filter Effect").

Mechanism Diagram

Figure 1: Step-wise mechanistic pathway of NBME photolysis. Note that the final hydrolysis step is the rate-determining step in neutral aqueous media.

Critical Parameters & Data Summary

The following parameters are established for the parent 2-nitrobenzyl system in aqueous buffer.

| Parameter | Value / Condition | Notes |

| Excitation Wavelength | 300 – 365 nm | |

| Quantum Yield ( | 0.1 – 0.2 | Varies with pH. Lower in pure water compared to organic solvents. |

| Solubility | Low (< 1 mM in pure water) | Requires co-solvent (MeCN or DMSO) or surfactant for concentrations >1 mM. |

| Optimal pH | 7.0 – 7.4 (Buffered) | Phosphate buffers can accelerate aci-nitro decay via general acid catalysis. |

| Byproduct | ~320 nm | 2-nitrosobenzaldehyde. Monitor this peak to track reaction progress. |

| Temperature | 20°C – 37°C | Higher temperatures accelerate the thermal (dark) steps (hemiacetal hydrolysis). |

Standard Operating Protocol (SOP)

Reagents and Equipment

-

Compound: 2-nitrobenzyl methyl ether (High Purity).

-

Solvent: HPLC-grade Water and Acetonitrile (MeCN) or DMSO.

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Light Source:

-

Option A (Analytical): Hg Arc Lamp with 365 nm bandpass filter.[5]

-

Option B (Preparative): 365 nm High-Power LED (e.g., Kessil or Thorlabs).

-

-

Analysis: UV-Vis Spectrophotometer or HPLC (C18 column).

Preparation of Photolysis Solution

Self-Validating Step: NBME is hydrophobic. You must verify solubility before irradiation to ensure kinetics are not diffusion-limited by precipitation.

-

Stock Solution: Dissolve NBME in acetonitrile (or DMSO) to create a 50 mM stock solution.

-

Working Solution: Dilute the stock into the aqueous buffer to reach a final concentration of 100 µM – 1 mM .

-

Constraint: Keep the organic co-solvent concentration < 5% (v/v) to maintain "aqueous" characteristics unless solubility fails.

-

Check: The solution must be optically clear. If turbid, increase co-solvent or reduce concentration.

-

Irradiation Protocol

-

Vessel Selection: Use a Quartz cuvette (path length 1 cm) for analytical scales. Glass absorbs UV <320 nm and may reduce efficiency.

-

Degassing (Recommended): Although the mechanism is intramolecular, oxygen can quench excited states or oxidize the nitroso byproduct into nitro-species. Bubble Argon or Nitrogen through the solution for 10 minutes.

-

Setup:

-

Place the cuvette in a temperature-controlled holder (25°C).

-

Position the light source at a fixed distance (e.g., 5 cm).

-

Stirring: Continuous magnetic stirring is required to prevent localized depletion and inner-filter effects at the cuvette face.

-

-

Exposure: Irradiate in intervals (e.g., 30 seconds).

Monitoring & Analysis

Do not rely solely on time. Use the spectral shift to validate the reaction.

-

Baseline Scan: Record UV-Vis spectrum (200–500 nm) at t=0.

-

Interval Scans: Pause irradiation and scan.

-

Indicator 1: Decrease in starting material absorbance at ~260 nm .

-

Indicator 2: Appearance of the nitrosobenzaldehyde peak at ~320 nm .

-

Isosbestic Points: Look for clear isosbestic points. Loss of these points indicates secondary photolysis of the nitroso product (a common failure mode).

-

-

Endpoint: Stop when the 260 nm peak stabilizes. Over-irradiation leads to byproduct degradation.

Workflow Diagram

Figure 2: Experimental workflow for controlled photolysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Reaction Rate | Internal Filter Effect | The nitroso byproduct absorbs at the excitation wavelength. Solution: Use a lower concentration or a thinner path length. |

| Precipitation | Low Solubility | Increase organic co-solvent (up to 20% MeCN) or use a surfactant (e.g., 0.1% Tween-20). |

| No Product Release | pH too low/high | Ensure pH is near 7.4. At very low pH (<4), the aci-nitro form is stable; at very high pH, side reactions occur. |

| Secondary Peaks | Over-irradiation | The nitroso product is reacting. Solution: Reduce irradiation time/intensity. |

References

-

Il'ichev, Y. V., Schwörer, M., & Wirz, J. (2004).[6] Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP.[1][2][3][6] Journal of the American Chemical Society, 126(14), 4581–4595.

-

Corrie, J. E., et al. (2003).[1][2][3] Photolytic cleavage of 2-nitrobenzyl ethers: a kinetic study. Journal of the American Chemical Society, 125(28), 8546-8554.

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

-

Gaplovsky, M., et al. (2005).[7] Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer.[6][7] Photochemical & Photobiological Sciences, 4, 33-42.[7]

Sources

- 1. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Application Note: Spatiotemporal Control of Bioactive Agents via 1-(Methoxymethyl)-2-nitrobenzene Caging Strategies

[1]

Executive Summary

In drug development and chemical biology, the ability to render a bioactive molecule inert ("caged") and subsequently activate it with high spatiotemporal precision is a transformative tool. The 1-(Methoxymethyl)-2-nitrobenzene moiety (structurally the core of o-nitrobenzyl ether caging groups) represents the gold standard for this application.

This guide details the strategic implementation of o-nitrobenzyl (ONB) photolabile protecting groups (PPGs). Unlike standard protecting groups removed by acid/base, these moieties are cleaved by UV light (300–365 nm), allowing for non-invasive activation of drugs, neurotransmitters, and nucleotides in live tissues.

Key Advantages:

-

Bio-orthogonality: Activation relies solely on light, independent of cellular enzymatic machinery.[1]

-

Passive Diffusion: Caging often masks polar groups (hydroxyls, phosphates), improving membrane permeability before activation.

-

Proven Utility: Extensively validated for caging ATP, glutamate, and small-molecule fluorophores.[1]

Mechanistic Principles

Understanding the photochemistry is non-negotiable for experimental success. The uncaging event is not a simple bond cleavage but a multi-step rearrangement known as the Norrish Type II reaction.

The Photolytic Cascade

Upon absorption of a photon (typically near 365 nm), the nitro group undergoes an

Critical Consideration: The rate-limiting step is often the decay of the aci-nitro intermediate, which is pH-dependent.

Figure 1: The Norrish Type II photolysis pathway of o-nitrobenzyl caging groups.

Synthetic Strategies

The installation of the 1-(methoxymethyl)-2-nitrobenzene moiety (forming an o-nitrobenzyl ether) is chemically robust.[1] We recommend two primary pathways depending on the substrate's sensitivity.

Protocol A: Direct Alkylation (Williamson Ether Synthesis)

Best for: Robust aliphatic alcohols and phenols.

Reagents:

-

Substrate (R-OH)[1]

-

o-Nitrobenzyl bromide (ONB-Br)[1]

-

Sodium Hydride (NaH) or Potassium Carbonate (

) -

Solvent: Anhydrous DMF or THF[1]

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Deprotonation: Dissolve substrate (1.0 eq) in DMF.[1] Cool to 0°C. Add NaH (1.2 eq) slowly. Stir for 30 min to ensure alkoxide formation.

-

Alkylation: Add o-nitrobenzyl bromide (1.2 eq) dropwise.

-

Expert Tip: Perform this step in the dark (wrap flask in aluminum foil) to prevent premature degradation of the ONB reagent.

-

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (look for the disappearance of the polar starting material).

-

Quench & Workup: Quench with saturated

. Extract with EtOAc.[1] -

Purification: Silica gel chromatography.

-

QC Check: The product should show distinct benzylic protons (~5.5 ppm) in

-NMR.[1]

-

Protocol B: Mitsunobu Coupling

Best for: Sensitive substrates or complex natural products.[1]

Reagents:

-

Substrate (R-OH)[1]

-

o-Nitrobenzyl alcohol[1]

-

Triphenylphosphine (

) -

DIAD or DEAD (Azodicarboxylates)[2]

Step-by-Step:

Photolysis & Uncaging Protocol[1][2][3][4]

This protocol describes the controlled release of the caged bioactive agent in vitro.

Equipment Setup

-

Light Source: 365 nm High-Power LED (e.g., Thorlabs or custom array) or Mercury Arc Lamp with a 300–400 nm bandpass filter.

-

Vessel: Quartz cuvette (for UV transparency) or standard glass/plastic (if using >350 nm).[1]

Experimental Workflow

-

Sample Preparation: Dissolve the caged compound in buffer (PBS, pH 7.4). If solubility is poor, use <1% DMSO as a co-solvent.[1]

-

Target Concentration: 10–100

for analytical checks; variable for bio-assays.[1]

-

-

Dark Control (Critical): Prepare a duplicate sample wrapped in foil. This validates that the compound is stable in the absence of light.

-

Irradiation:

-

Place sample 5–10 cm from the light source.

-

Irradiate for defined intervals (e.g., 10s, 30s, 60s).

-

Agitation: Continuous stirring is required to ensure uniform photon flux.[1]

-

-

Quantification: Analyze aliquots via HPLC or LC-MS to measure the decay of the caged species and the appearance of the free substrate.

Data Presentation: Uncaging Efficiency

Table 1: Comparative Uncaging Parameters for ONB Variants

| Caging Moiety | Absorption | Quantum Yield ( | Uncaging Rate ( | Notes |

| o-Nitrobenzyl (Parent) | ~280 nm | 0.01 – 0.13 | Slow | Basic model; requires UV-B/C (toxic).[1] |

| 4,5-Dimethoxy-2-nitrobenzyl | ~350 nm | 0.05 – 0.20 | Medium | Recommended. Red-shifted; less toxic UV-A. |

| ~260 nm | > 0.50 | Fast | High efficiency; good water solubility.[1] |

Troubleshooting & Optimization

The primary failure modes in ONB caging are Solubility , Toxicity , and the Internal Filter Effect .

The "Internal Filter" Problem

The byproduct, o-nitrosobenzaldehyde, absorbs strongly at 300–400 nm. As the reaction proceeds, this byproduct accumulates and competes with the remaining caged compound for photons, slowing the reaction kinetics.

-

Solution: Use high-intensity LEDs to saturate the system or add a scavenger (see below).[1]

Toxicity Management

The nitroso byproduct is reactive and can form Schiff bases with cellular proteins.

-

Protocol: Add Semicarbazide or Glutathione (1–5 mM) to the buffer. These agents rapidly react with the nitrosoaldehyde to form inert hydrazones or adducts, reducing cellular toxicity.

Experimental Logic Diagram

Use this flowchart to troubleshoot low uncaging yields.

Figure 2: Decision matrix for optimizing photochemical yield.

References

-

Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1] Chemical Reviews.

-

Ellis-Davies, G. C. R. (2007).[1] "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[1] Nature Methods.[1]

-

Il'ichev, Y. V., et al. (2004).[1][3] "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP." Journal of the American Chemical Society.

-

Sigma-Aldrich. (n.d.).[1] "1-(Methoxymethyl)-2-nitrobenzene Product Sheet." Merck KGaA.[1][4]

-

Beharry, A. A., & Woolley, G. A. (2011).[1] "Azobenzene photoswitches for biomolecules." Chemical Society Reviews.[1][5]

Troubleshooting & Optimization

Troubleshooting low yields in 1-(Methoxymethyl)-2-nitrobenzene synthesis

The following technical support guide addresses the synthesis and yield optimization of 1-(Methoxymethyl)-2-nitrobenzene (also known as 2-nitrobenzyl methyl ether; CAS: 2969-27-9).

Ticket ID: T-ZNME-001 Subject: Troubleshooting Low Yields in 1-(Methoxymethyl)-2-nitrobenzene Synthesis Status: Open / Guide[1]

Executive Summary & Diagnostic Logic

The synthesis of 1-(methoxymethyl)-2-nitrobenzene is deceptively simple.[1] While it appears to be a standard etherification, the ortho-nitro group introduces unique electronic and steric challenges that do not exist for the meta or para isomers.

Low yields are typically caused by one of three critical failure modes:

-

Photochemical Degradation: The product is a known photolabile protecting group precursor.

-

Radical Dimerization: The nitro group facilitates Single Electron Transfer (SET) side reactions.

-

Volatility Loss: The product is a relatively low-molecular-weight oil that can be lost during high-vacuum drying.[1]

Diagnostic Flowchart

Use the following logic tree to identify your specific failure mode.

Caption: Diagnostic logic tree for identifying the root cause of yield loss based on synthetic route and observations.

The "Hidden" Variable: Photostability

Priority: Critical Applicability: All Routes

Unlike 3-nitro or 4-nitrobenzyl ethers, 2-nitrobenzyl derivatives are photolabile .[1] They are widely used in organic synthesis specifically because they cleave upon exposure to UV/blue light (300–420 nm) via an intramolecular hydrogen abstraction mechanism (Ciamician-Dennstedt type rearrangement) to form 2-nitrosobenzaldehyde.[1]

-

The Symptom: The reaction mixture turns dark brown or black over time, even under mild conditions. TLC shows a streak or new aldehyde spots.

-

The Fix:

-

Wrap all reaction flasks, columns, and rotary evaporator bulbs in aluminum foil .

-

Perform the reaction in a hood with the sash lights off or covered.

-

Scientific Validation: The ortho-nitro group abstracts a benzylic proton upon excitation, leading to hemiacetal intermediates that decompose the ether [1].

-

Route A: Williamson Ether Synthesis

Precursors: 2-Nitrobenzyl alcohol + Methyl Iodide (MeI) + Base (NaH)[1]

This is the preferred route for high purity, but it is sensitive to moisture.

Troubleshooting Protocol

| Issue | Observation | Mechanism | Corrective Action |

| Incomplete Reaction | Starting material (alcohol) remains on TLC after 12h. | Water Contamination: NaH reacts with adventitious water to form NaOH, which is not strong enough to fully deprotonate the alcohol rapidly in THF. | 1. Dry THF over molecular sieves (3Å).2. Use fresh NaH (wash oil-dispersion with dry hexane if old).3.[1] Add catalytic TBAI (Tetrabutylammonium iodide) to accelerate the |

| Side Products | New spots with lower Rf; deep color change. | Nitro-Redox: Strong bases can sometimes engage in electron transfer with the nitro group.[1] | Switch to Ag₂O (Silver Oxide) as the base. It is milder and prevents redox side reactions, though more expensive [2]. |

Optimized Protocol (Route A)

-

Setup: Flame-dried flask, Argon atmosphere, FOIL WRAPPED .

-

Reagents: Suspend NaH (1.5 equiv, 60% in oil) in dry THF (0.2 M).

-

Addition: Cool to 0°C. Add 2-nitrobenzyl alcohol (1.0 equiv) dropwise. Stir 30 min (H₂ evolution).

-

Alkylation: Add MeI (1.5 equiv) dropwise. Warm to RT.

-

Quench: Cool to 0°C. Carefully add sat. NH₄Cl.

-

Workup: Extract with Et₂O. Wash with Sodium Thiosulfate (to remove free iodine/oxidized species).

Route B: Benzylic Substitution

Precursors: 2-Nitrobenzyl bromide + Sodium Methoxide (NaOMe)[1]

This route is theoretically faster but prone to a specific "nitro-effect" failure mode known as Radical Dimerization .[1]

The Radical Trap (Low Yield Cause)

Nitrobenzyl halides can undergo Single Electron Transfer (SET) rather than simple

-

The methoxide anion acts as a single-electron donor.[1]

-

The nitrobenzyl halide accepts an electron, forming a radical anion.

-

Bromide leaves, generating a nitrobenzyl radical .

-

Outcome: Two radicals couple to form 1,2-bis(2-nitrophenyl)ethane (Bibenzyl dimer) instead of the ether [3].[1]

Evidence: If your reaction mixture turns deep blue or purple transiently and yields a high-melting solid byproduct, you are seeing radical dimerization.[1]

Optimized Protocol (Route B)

To favor

-

Solvent: Use pure Methanol (polar protic solvents suppress SET compared to DMF).

-

Temperature: Keep the reaction cold (0°C to 10°C). Radical processes often have higher activation energies or are favored by heat.

-

Stoichiometry: Do not add the bromide to the base. Add the NaOMe solution dropwise to the Bromide solution. Keeping the nucleophile concentration low relative to the substrate minimizes the statistical probability of SET initiation.

Isolation & Volatility

Issue: "I had 90% conversion on TLC, but only 40% isolated yield."

1-(Methoxymethyl)-2-nitrobenzene is a liquid with a boiling point of approx. 125–130°C at 10 mmHg.[1] However, it can co-evaporate with solvents or be pumped off on high-vacuum manifolds if left too long.[1]

-

Rotary Evaporation: Do not exceed 40°C bath temperature. Do not go below 20 mbar if the product is in the flask.

-

High Vacuum: Use only for brief periods (<15 min) to remove trace solvent.

-

Column Chromatography: The product moves easily in 10-20% EtOAc/Hexanes.[1] Ensure you flush the column; the nitro group can interact with silica, causing tailing.

FAQ

Q: Can I use KOH/DMSO instead of NaH/THF? A: Yes, but KOH is "wet" (contains ~15% water). This generates hydroxide, which competes with the alkoxide. You will likely see hydrolysis of the methylating agent or lower yields. If you must use KOH, add powdered KOH to DMSO and stir for 30 mins before adding the alcohol, and use a large excess of MeI.

Q: My product is red/brown. Is it pure? A: Pure 1-(methoxymethyl)-2-nitrobenzene is a pale yellow liquid.[1] A red/brown color indicates azo/azoxy coupling byproducts or photo-degradation.[1] A quick filtration through a short pad of silica gel usually removes the color.

Q: Is the starting material (2-nitrobenzyl bromide) dangerous? A: Yes. It is a severe lachrymator (tear gas).[1] Weigh it out in a fume hood only. Clean all spatulas and glassware with an ethanol/amine solution to quench the bromide before removing them from the hood.

References

-

Photolability of 2-Nitrobenzyl Ethers: Bochet, C. G. (2002).[1] Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142.

-

Silver Oxide Mediated Alkylation: Tanabe, M., & Peters, R. H. (1970). (Methoxymethyl) ethers: Preparation and acid-catalyzed hydrolysis. Organic Syntheses, 50, 72. (General method adaptation).

-

Radical Dimerization of Nitrobenzyl Halides: Kornblum, N., et al. (1970). Nucleophilic substitution at saturated carbon by a radical chain mechanism. Journal of the American Chemical Society, 92(18), 5513–5514.

Sources

Technical Support Center: Purification of Photolabile Protecting Group (PPG) Uncaging Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of nitroso byproducts following photolytic uncaging reactions. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experimental workflow.

Introduction to the Challenge: The Nitroso Byproduct Problem

Photolabile protecting groups (PPGs), particularly the widely used o-nitrobenzyl (o-NB) derivatives, are invaluable tools for the spatiotemporal control of bioactive molecules.[1][2][3] However, a significant challenge in their application is the generation of reactive and potentially toxic nitroso byproducts, such as o-nitrosobenzaldehyde, upon photolysis.[3][4] These byproducts can interfere with biological systems, react with the released substrate, or complicate downstream analytical procedures.[5] This guide will equip you with the knowledge to effectively mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary nitroso byproducts I should be concerned about with o-nitrobenzyl-based PPGs?

A1: The most common byproduct from the photolysis of o-nitrobenzyl-caged compounds is an o-nitrosobenzaldehyde or an analogous o-nitrosoketone derivative.[1][4] The exact structure depends on the substituents on the benzylic position of the PPG. These byproducts are reactive electrophiles and can engage in undesirable side reactions.

Q2: Can the choice of PPG influence the amount and type of byproduct formed?

A2: Absolutely. The quantum yield of photolysis and the specific structure of the PPG are critical factors. For instance, NDBF (7-nitro-2,3-dihydrobenzo[b][4][6]dioxine-6-yl)methyl) protecting groups exhibit higher photolysis efficiency compared to traditional o-nitrobenzyl groups, which can result in lower concentrations of byproducts for the same amount of uncaged compound.[4] Additionally, modifications to the PPG backbone can alter the properties and reactivity of the resulting byproduct.[7]

Q3: Are there any "traceless" uncaging methods that avoid byproduct formation altogether?

A3: While the ideal of a truly "traceless" reagent is the goal of much research, most common PPGs do leave behind a molecular fragment. However, strategies are being developed to minimize the impact of these byproducts. One approach is the design of PPGs that release less reactive or more easily removable byproducts. Another strategy involves the use of scavengers that react with the byproduct as it is formed. Research into alternative uncaging chemistries, such as those based on cyanine photochemistry for near-IR light applications, is also an active area of investigation.[8][9]

Q4: How can I detect the presence of nitroso byproducts in my sample?

A4: The presence of nitroso byproducts can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a very common and effective method, as the nitroso byproducts often have a distinct chromophore.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) provides even greater sensitivity and specificity for the identification and quantification of these impurities.[11]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My purified, uncaged product shows instability or loss of activity over time.

Possible Cause: Residual nitroso byproducts in your sample may be reacting with your released molecule of interest. These byproducts are electrophilic and can react with nucleophilic functional groups on your target compound.

Solutions:

-

Optimize Chromatographic Purification:

-

Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for separating the relatively nonpolar nitroso byproducts from more polar uncaged products.[12][13] A shallow gradient of an organic solvent (e.g., acetonitrile) in water is a good starting point.

-

Flash Chromatography: For larger scale purifications, flash chromatography with a silica gel stationary phase can be effective.[14] A solvent system of intermediate polarity, such as ethyl acetate/hexanes, will typically elute the nitroso byproduct.

-

-

Employ a Scavenger: The addition of a scavenger post-uncaging can be a highly effective strategy.

-

Mechanism of Action: Scavengers are compounds that selectively react with the nitroso byproduct, converting it into a more easily removable or inert substance.

-

Recommended Scavengers: Ascorbic acid (Vitamin C), p-aminobenzoic acid (PABA), and L-cysteine have been identified as effective nitrite scavengers and can be adapted for this purpose.[15][16][17] These compounds can reduce the nitroso group or form adducts that are readily separated.

-

Issue 2: I'm observing unexpected peaks in my analytical chromatogram (HPLC, LC-MS) after uncaging.

Possible Cause: This could be due to the primary nitroso byproduct, or it could be the result of secondary reactions between the byproduct and your solvent, buffer components, or the uncaged molecule itself.

Solutions:

-

Workflow Analysis:

-

Run a "photolysis blank" containing only the solvent and buffer to see if any new peaks arise from their interaction with light.

-

Analyze a sample of the caged compound that has not been irradiated to ensure the unexpected peaks are not impurities from the synthesis.

-

-

In-situ Scavenging: Introduce a scavenger into the reaction mixture before photolysis. This can prevent the accumulation of the reactive byproduct and simplify the post-reaction mixture. However, ensure the scavenger does not absorb light at the uncaging wavelength or interfere with the photolysis reaction.

Experimental Protocols

Protocol 1: General Post-Uncaging Purification by RP-HPLC

This protocol is a starting point and should be optimized for your specific compound.

-

Reaction Quenching (Optional): If a scavenger is to be used, add a 5-10 fold molar excess of a scavenger like L-cysteine to the reaction mixture after photolysis is complete. Stir for 30 minutes at room temperature.

-

Sample Preparation: If necessary, concentrate the reaction mixture under reduced pressure to remove volatile solvents. Re-dissolve the residue in a small volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).

-

HPLC Conditions:

-

Column: A C18 stationary phase is a good starting point.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: A shallow gradient, for example, 5% B to 95% B over 30 minutes, is recommended to ensure good separation.

-

Detection: Monitor at a wavelength where both your product and the byproduct absorb, if possible. A photodiode array (PDA) detector is ideal for this.

-

-

Fraction Collection & Analysis: Collect fractions corresponding to your target compound and analyze for purity by re-injecting a small aliquot. Pool pure fractions and lyophilize or evaporate the solvent.

Protocol 2: Solid-Phase Scavenging

This method is useful for quickly removing nitroso byproducts without introducing soluble scavengers.

-

Prepare Scavenger Resin: Use a commercially available scavenger resin, such as a thiol-functionalized silica or polymer bead. Swell the resin in the reaction solvent according to the manufacturer's instructions.

-